molecular formula C2H3Br B114633 Vinyl-d3 bromide CAS No. 4666-78-8

Vinyl-d3 bromide

Cat. No. B114633
CAS RN: 4666-78-8
M. Wt: 109.97 g/mol
InChI Key: INLLPKCGLOXCIV-FUDHJZNOSA-N
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Description

Vinyl-d3 bromide is a chemical compound with the linear formula D2C=CDBr . It contains hydroquinone as a stabilizer . It is primarily used in laboratory chemicals and the manufacture of substances .


Synthesis Analysis

Vinyl bromide synthesis typically involves bromination or substitution . Organotrifluoroborates can be rapidly and regioselectively converted into organic bromides under mild conditions . The use of catalytic amounts of copper iodide and trans-N,N′-dimethylcyclohexane-1,2-diamine in the presence of tetramethylammonium chloride or bromide enables the transformation of easily accessible alkenyl iodides into their far less available chlorinated and brominated derivatives .


Molecular Structure Analysis

The molecular structure of Vinyl-d3 bromide is represented by the linear formula D2C=CDBr . More detailed structural information can be found in the 2D Mol file or the computed 3D SD file .


Chemical Reactions Analysis

Vinyl bromides, including Vinyl-d3 bromide, play important roles in the construction of polysubstituted alkenes through transition metal-catalyzed C—C cross-coupling reactions . They exhibit properties similar to fluorinated alkenes, including halogenation, hydrogenation, and nucleophilic reactions .


Physical And Chemical Properties Analysis

Vinyl-d3 bromide is a gas under pressure and may explode if heated . It has a refractive index of 1.435 (lit.) at 20/D and a boiling point of 16°C/750mmHg (lit.) . It is stable under normal conditions .

Scientific Research Applications

  • Catalytic Cycle in Cross-Coupling Reactions Vinyl bromides, including Vinyl-d3 bromide, are utilized in catalytic cycles of cross-coupling reactions like the Suzuki−Miyaura cross-coupling. These reactions are pivotal in creating carbon-carbon bonds, essential in organic synthesis and pharmaceuticals (Braga, Ujaque, & Maseras, 2006).

  • Studying Molecular Dynamics Vinyl bromide derivatives are subjects in studies involving ultrafast molecular dynamics. Using techniques like attosecond transient absorption spectroscopy, researchers can investigate strong-field-initiated dynamics in these molecules, which is critical in understanding photoexcited molecules (Rott et al., 2021).

  • Synthesis of Polysubstituted Alkenes In the synthesis of polysubstituted alkenes, vinyl bromides play a crucial role. They undergo reactions like Heck Vinylation and Suzuki Cross-Coupling, which are essential in creating complex organic molecules, useful in various chemical industries (Berthiol, Doucet, & Santelli, 2003).

  • Alpha-Vinylation of Carbonyl Compounds Vinyl bromides are used in alpha-vinylation of carbonyl compounds, a reaction crucial for creating diverse organic compounds with potential applications in drug synthesis and material science (Huang, Bunel, & Faul, 2007).

  • Efficient Synthesis of Enynes In the synthesis of enynes, vinyl bromides are reacted with terminal alkynes. This process is significant in the production of molecules with multiple bonds, which have applications in pharmaceuticals and agrochemicals (Feuerstein et al., 2006).

  • Applications in Metal-Catalyzed Cross-Coupling Reactions Vinyl bromides are fundamental in metal-catalyzed cross-coupling reactions. These reactions are essential for forming carbon-carbon and carbon-heteroatom bonds, crucial in the development of new materials and drugs (Kuang, 2009).

  • Radical Vinylation The radical vinylation process using vinyl bromides is investigated for the synthesis of compounds like 2-vinyl-1,3-dioxolanes and 2-vinyl-N-acylpyrrolidines. This method is significant in organic synthesis for creating novel molecular structures (Kippo et al., 2014).

  • CO2 Fixation into Cyclic Carbonates Vinyl bromide compounds play a role in the fixation of CO2 into cyclic carbonates, a process important for environmental chemistry and industrial applications, contributing to the reduction of carbon footprint (Shi et al., 2013).

  • Palladium-Catalyzed C-N Couplings In the synthesis of complex amines, vinyl bromides are used in palladium-catalyzed C-N coupling reactions. This methodology is crucial for the synthesis of various functionalized amines, relevant in pharmaceuticals and material sciences (Reddy, Kingston, & Verkade, 2008).

Safety And Hazards

Vinyl-d3 bromide is extremely flammable . It may cause cancer and is harmful if swallowed . It may also be harmful in contact with skin and causes mild skin irritation . It is advised to use personal protective equipment and avoid breathing vapors, mist, or gas .

Future Directions

Vinyl sulfonate and vinyl acetate are being explored as green alternatives for vinyl bromide in cross-coupling reactions . This suggests a potential shift towards more environmentally friendly alternatives in future research and applications.

properties

IUPAC Name

1-bromo-1,2,2-trideuterioethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3Br/c1-2-3/h2H,1H2/i1D2,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLLPKCGLOXCIV-FUDHJZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C([2H])Br)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963631
Record name Bromo(~2~H_3_)ethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vinyl-d3 bromide

CAS RN

4666-78-8
Record name Bromo(~2~H_3_)ethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vinyl-d3 bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JP Schaefer, MJ Dagani… - Journal of the American …, 1967 - ACS Publications
… Vinyl-d3 bromide (10.6 g, 0.0964 mole) and 6.4 g (0.096 mole) of cyclopentadiene were placed in a sealed tube and heated at 165 for 24 hr. The product was distilled through a 30-cm …
Number of citations: 22 pubs.acs.org
MW LINDVAY JR - 1975 - search.proquest.com
… Vinyl-d3 bromide 1,2-Dibromoethane-di, (section A-2-b-iii of chis chapter) was heated with KOH to form vinyl-d3 bromide in 73 percent yield.10 …
Number of citations: 2 search.proquest.com

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